N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound featuring a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. For instance, the cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane as a solvent at reflux can yield benzoxazole derivatives . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can be compared with other similar compounds such as:
Benzimidazole derivatives: These compounds have a similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole derivatives: These compounds have a sulfur atom replacing the oxygen in the benzoxazole ring and are known for their antimicrobial and anticancer properties.
Benzofuran derivatives: These compounds lack the nitrogen atom in the benzoxazole ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazole and phenoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-8-6-13-21(16(15)2)28-17(3)23(27)25-19-10-7-9-18(14-19)24-26-20-11-4-5-12-22(20)29-24/h4-14,17H,1-3H3,(H,25,27) |
InChI Key |
YBQNRTHPWXUAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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